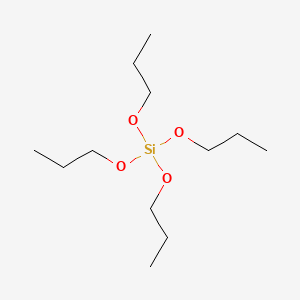
Hexanoat von 2-(4-Methylthiazol-5-yl)ethyl
Übersicht
Beschreibung
2-(4-Methyl-5-thiazolyl)ethyl hexanoate belongs to the class of organic compounds known as 4, 5-disubstituted thiazoles. 4, 5-disubstituted thiazoles are compounds containing a thiazole ring substituted at positions 4 and 5 only. 2-(4-Methyl-5-thiazolyl)ethyl hexanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-(4-methyl-5-thiazolyl)ethyl hexanoate is primarily located in the membrane (predicted from logP). 2-(4-Methyl-5-thiazolyl)ethyl hexanoate has a nutty and roasted taste.
Wissenschaftliche Forschungsanwendungen
Antioxidative Eigenschaften
Forschungen zeigen, dass diese Verbindung signifikante antioxidative Eigenschaften haben kann, die bei der Reduzierung von oxidativem Stress und der Modulation von NF-κB-Signalwegen (Nuclear Factor Kappa B) von Vorteil sein könnten . Dies ist besonders relevant im Kontext chronischer Krankheiten, bei denen oxidativer Stress eine Schlüsselrolle bei der Krankheitsentwicklung spielt.
Materialwissenschaftliche Anwendungen
Der Thiazolring, ein Bestandteil von Hexanoat von 2-(4-Methylthiazol-5-yl)ethyl, ist bekannt für seine Stabilität und Aromatizität, was ihn zu einem wertvollen Gerüst in der Materialwissenschaft macht . Er könnte bei der Synthese neuer Polymere oder Beschichtungen mit erhöhter Haltbarkeit und Chemikalienbeständigkeit verwendet werden.
Chemische Synthese
Aufgrund seines reaktiven Thiazolrings kann diese Verbindung als Zwischenprodukt bei der Synthese komplexerer Moleküle dienen . Sie könnte verwendet werden, um über verschiedene synthetische Pfade neue Medikamente, Agrochemikalien oder andere wertvolle Chemikalien herzustellen.
Modulation der biologischen Aktivität
Thiazole, darunter this compound, sind bekannt dafür, verschiedene biologische Aktivitäten aufzuweisen . Sie können als antimikrobielle, antimykotische, antivirale und sogar als Antitumormittel wirken, was sie zu vielseitigen Werkzeugen in der Wirkstoffforschung und -entwicklung macht.
Neuroprotektives Mittel
Die potenziellen neuroprotektiven Wirkungen der Verbindung könnten bei der Entwicklung von Behandlungen für neurodegenerative Erkrankungen genutzt werden. Durch den Schutz von Neuronen vor Schäden könnte sie das Fortschreiten von Erkrankungen wie Alzheimer und Parkinson verlangsamen .
Analytische Chemie
In der analytischen Chemie könnte this compound aufgrund seiner klar definierten Struktur und Eigenschaften als Standard oder Reagenz verwendet werden. Es könnte insbesondere in der Chromatographie oder Spektroskopie Anwendung finden .
Landwirtschaftliche Chemie
Als Derivat des Thiazols könnte diese Verbindung für ihre Verwendung in der landwirtschaftlichen Chemie untersucht werden, möglicherweise als Fungizid oder Pflanzenwachstumsregulator. Die Bioaktivität des Thiazolrings macht ihn zu einem Kandidaten für den Schutz von Nutzpflanzen vor Schädlingen und Krankheiten .
Wirkmechanismus
Biochemical Pathways
Result of Action
Compounds with similar structures have been found to ameliorate cognitive impairment via modulation of oxidative stress and nf-κb signaling pathway .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the compound is recommended to be stored in a sealed container at room temperature .
Eigenschaften
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-3-4-5-6-12(14)15-8-7-11-10(2)13-9-16-11/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJULDCZELAIZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCCC1=C(N=CS1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00240863 | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00240863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Roasted, nutty aroma | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1733/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in non-polar solvents; Slightly soluble in water, Soluble (in ethanol) | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1733/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.065-1.071 | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1733/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
94159-32-7 | |
| Record name | Hexanoic acid, 2-(4-methyl-5-thiazolyl)ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94159-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094159327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00240863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methylthiazol-5-yl)ethyl hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-METHYL-5-THIAZOLYL)ETHYL HEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J734HMU58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032421 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Oxabicyclo[4.1.0]heptan-3-ylmethyl acrylate](/img/structure/B1662022.png)

![[1,1'-Biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B1662029.png)
![6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1662030.png)






